Ethyl 3-phenethylcarbazate

描述

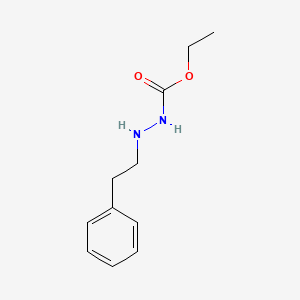

Ethyl 3-phenethylcarbazate is a carbazate derivative characterized by a phenethyl group attached to the carbazate backbone. Carbazates are nitrogen-containing compounds formed by the reaction of hydrazine with carbonyl groups.

属性

CAS 编号 |

69353-19-1 |

|---|---|

分子式 |

C11H16N2O2 |

分子量 |

208.26 g/mol |

IUPAC 名称 |

ethyl N-(2-phenylethylamino)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-12-9-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) |

InChI 键 |

ZJJMOWHVKZSEQU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NNCCC1=CC=CC=C1 |

规范 SMILES |

CCOC(=O)NNCCC1=CC=CC=C1 |

其他CAS编号 |

69353-19-1 |

同义词 |

N(2)-ECP N(2)-ethoxycarbonylphenelzine |

产品来源 |

United States |

相似化合物的比较

Key Differences :

- Substituent Effects: The phenethyl group in ethyl 3-phenethylcarbazate introduces a bulky, hydrophobic moiety compared to the benzylidene or hydroxybenzylidene groups in analogs. This likely reduces solubility in polar solvents like ethanol or ethyl acetate, as seen in retention factor studies for related compounds (Table 3, ).

- Synthesis Efficiency : Electron-donating groups (e.g., ethoxy) may slightly reduce reaction yields due to steric hindrance or electronic effects .

Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be drawn from similar compounds:

Insights :

- Carbazate derivatives generally exhibit lower solubility in non-polar solvents compared to simple esters due to hydrogen bonding from NH groups.

- The phenethyl group in this compound may further reduce solubility compared to benzylidene analogs.

Spectral Data

1H-NMR spectra of carbazate derivatives typically show:

- Peaks at δ 3.4–4.3 ppm (CH2 and NH2 groups) .

- Aromatic protons in δ 7.5–8.2 ppm .

- NH protons near δ 13.0 ppm in triazole-containing analogs .

This compound is expected to display similar peaks, with additional signals from the phenethyl chain (e.g., δ 1.2–1.4 ppm for CH3 and δ 2.5–2.8 ppm for CH2 in the phenethyl group).

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-phenethylcarbazate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via carbazate formation, involving hydrazine derivatives and ester precursors. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysis : Acid or base catalysts (e.g., K₂CO₃) improve reaction rates and yields .

- Temperature Control : Maintaining temperatures between 50–80°C minimizes side reactions while ensuring completion .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 7.2–7.4 ppm (aromatic protons) .

- ¹³C NMR : Peaks at ~170 ppm (carbamate carbonyl) and ~60 ppm (ester oxygenated carbons) confirm the structure .

- IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups) validate molecular weight .

Q. What are the known stability profiles of this compound under various storage conditions, and how should samples be handled to prevent degradation?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent thermal/photo-degradation .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents and inert atmospheres during handling .

- Long-Term Storage : Lyophilization or storage under nitrogen in desiccators (humidity <30%) preserves integrity for >12 months .

Advanced Research Questions

Q. How can computational chemistry methods like Density Functional Theory (DFT) be applied to predict the reactivity or stability of this compound?

- Methodological Answer :

- Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying nucleophilic/electrophilic sites .

- Hydrogen Bonding Analysis : Molecular dynamics simulations reveal intra/intermolecular H-bonding networks affecting solubility and crystal packing .

- Thermodynamic Stability : Gibbs free energy (ΔG) calculations predict decomposition pathways under varying pH and temperature .

Q. How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

- Methodological Answer :

- Error Source Identification : Compare experimental conditions (e.g., solvent polarity, concentration) with computational assumptions (e.g., gas-phase vs. solution-phase DFT) .

- Validation Techniques :

- Cross-validate NMR/IR data with X-ray crystallography (e.g., CCDC deposition for bond-length verification) .

- Use high-resolution mass spectrometry (HRMS) to resolve ambiguous molecular ion peaks .

- Statistical Analysis : Apply multivariate regression to quantify parameter sensitivity (e.g., temperature vs. yield) and identify outliers .

Q. What strategies can be employed to elucidate the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified aryl/ethyl groups and test bioactivity (e.g., enzyme inhibition assays) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, HOMO/LUMO gaps) with activity .

- Crystallographic Analysis : Compare X-ray structures of active vs. inactive derivatives to identify critical bonding motifs (e.g., hydrogen bonds with target proteins) .

Data Presentation and Analysis Guidelines

- Tables : Include reaction yields, spectral data, and computational parameters (e.g., DFT functional/basis set) .

- Figures : Use Arrhenius plots for thermal degradation studies or Hirshfeld surfaces for crystallographic analysis .

- Statistical Reporting : Provide p-values, confidence intervals, and R² values for regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。